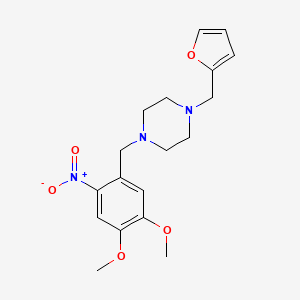
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(2-furylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrobenzyl group and a 2-furylmethyl group
Preparation Methods
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-furylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzyl chloride and 2-furylmethylamine.
Formation of Intermediate: The 4,5-dimethoxy-2-nitrobenzyl chloride is reacted with piperazine under basic conditions to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 2-furylmethylamine in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form different ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(2-furylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The piperazine ring and furylmethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(2-furylmethyl)piperazine can be compared with similar compounds such as:
1-(4-Methoxybenzyl)-4-(2-furylmethyl)piperazine: This compound lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-methylpiperazine: This compound has a methyl group instead of the furylmethyl group, affecting its binding properties and applications.
The unique combination of the 4,5-dimethoxy-2-nitrobenzyl and 2-furylmethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-24-17-10-14(16(21(22)23)11-18(17)25-2)12-19-5-7-20(8-6-19)13-15-4-3-9-26-15/h3-4,9-11H,5-8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVLZFHCHLOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=CO3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462869.png)
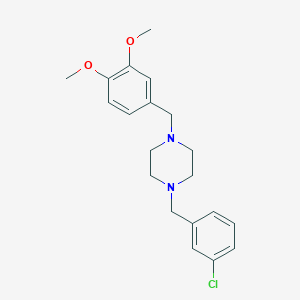
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3462886.png)
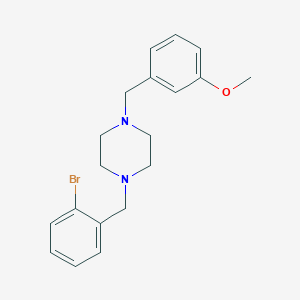
![1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B3462896.png)
![1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462899.png)
![1-[(2-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462901.png)
![3-({4-[(3-Nitrophenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B3462912.png)
![1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B3462935.png)
![1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462938.png)
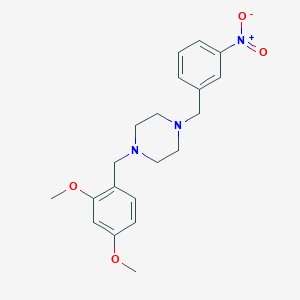
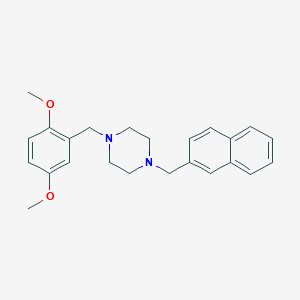
![1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462959.png)
